![molecular formula C63H81N19O7 B12428086 c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is a synthetic peptide known for its broad-spectrum antibacterial activity. It is particularly effective against drug-resistant Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . The compound is also referred to as Compound 9C in some scientific literature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid, in this case, arginine, is attached to a solid resin.
Coupling: Subsequent amino acids (arginine and 2-naphthylalanine) are sequentially added using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] follows similar steps but on a larger scale. Automation and optimization of SPPS allow for the efficient production of large quantities of the peptide. The use of advanced purification techniques ensures high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: primarily undergoes:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can undergo oxidation, particularly at the arginine residues, which contain guanidino groups susceptible to oxidative agents.
Substitution: The aromatic rings of 2-naphthylalanine can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Hydrolysis: Produces smaller peptide fragments or individual amino acids.
Oxidation: Forms oxidized derivatives of arginine.
Substitution: Results in substituted derivatives of 2-naphthylalanine.
Aplicaciones Científicas De Investigación
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its antibacterial properties and potential as a therapeutic agent against drug-resistant bacteria.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials
Mecanismo De Acción
The antibacterial activity of c[Arg-Arg-Arg-Arg-Nal-Nal-Nal] is attributed to its ability to disrupt bacterial cell membranes. The peptide interacts with the lipid bilayer, causing membrane destabilization and cell lysis. The arginine residues contribute to the peptide’s positive charge, facilitating its interaction with the negatively charged bacterial membrane .
Comparación Con Compuestos Similares
c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]: is unique due to its combination of arginine and 2-naphthylalanine residues, which confer both hydrophilic and hydrophobic properties. Similar compounds include:
c[Arg-Arg-Arg-Arg-Phe-Phe-Phe]: Contains phenylalanine instead of 2-naphthylalanine, resulting in different hydrophobic interactions.
c[Arg-Arg-Arg-Arg-Trp-Trp-Trp]: Contains tryptophan, which has distinct aromatic properties compared to 2-naphthylalanine.
These similar compounds also exhibit antibacterial activity but differ in their spectrum of activity and potency .
Propiedades
Fórmula molecular |
C63H81N19O7 |
|---|---|
Peso molecular |
1216.4 g/mol |
Nombre IUPAC |
2-[3-[(2R,5R,8R,11R,14S,17S,20S)-5,8,11-tris[3-(diaminomethylideneamino)propyl]-14,17,20-tris(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine |
InChI |
InChI=1S/C63H81N19O7/c64-60(65)72-27-7-17-46-53(83)76-47(18-8-28-73-61(66)67)54(84)78-49(20-10-30-75-63(70)71)56(86)80-51(35-38-22-25-41-12-2-5-15-44(41)32-38)58(88)82-52(36-39-23-26-42-13-3-6-16-45(42)33-39)59(89)81-50(34-37-21-24-40-11-1-4-14-43(40)31-37)57(87)79-48(55(85)77-46)19-9-29-74-62(68)69/h1-6,11-16,21-26,31-33,46-52H,7-10,17-20,27-30,34-36H2,(H,76,83)(H,77,85)(H,78,84)(H,79,87)(H,80,86)(H,81,89)(H,82,88)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75)/t46-,47-,48-,49-,50+,51+,52+/m1/s1 |
Clave InChI |
XPFWGJWXUCTSKQ-MUNHKPIUSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CC7=CC=CC=C7C=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


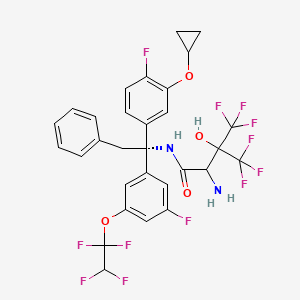
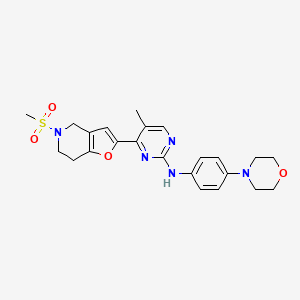
![1-{2,4-Dihydroxy-6-methoxy-3-[5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl]phenyl}-3-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B12428010.png)
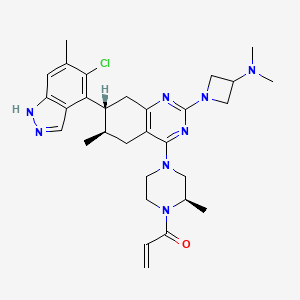
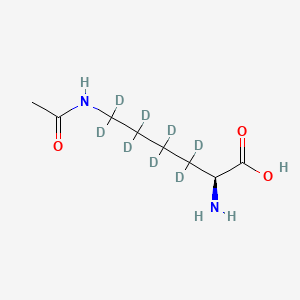
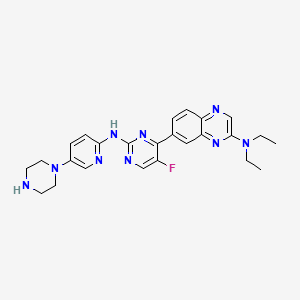
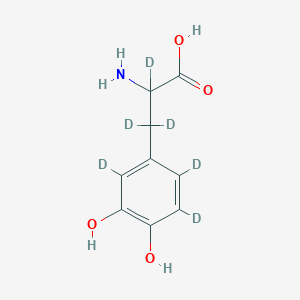
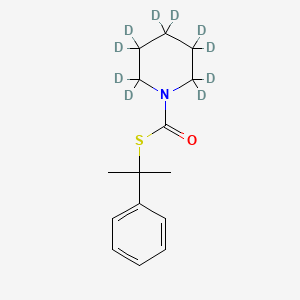
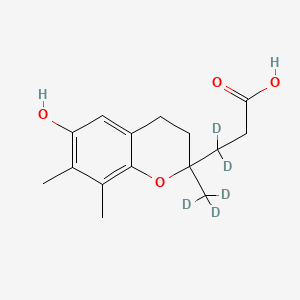


![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)
